2-chloro-1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-phenylethanone
Description
Infrared (IR) Spectral Fingerprint Analysis
IR spectroscopy identifies functional groups through characteristic absorption bands:
Nuclear Magnetic Resonance (NMR) Profiling Techniques
¹H and ¹³C NMR spectra provide atomic-level resolution:
Mass Spectrometric Fragmentation Patterns
Electron ionization (EI-MS) yields characteristic fragments:
- Molecular Ion : m/z 347.8 ([M]⁺).
- Base Peak : m/z 154 (dibenzazepine core).
- Key Fragments :
Computational Chemical Descriptors
InChI Key and SMILES Notation Interpretation
Three-Dimensional Conformational Modeling
Molecular dynamics simulations reveal two stable conformers:
- Planar Azepine Core : Minimizes steric clash between phenyl and dibenzo rings.
- Twisted Side Chain : Chlorine atom adopts equatorial position relative to the ketone group.
Density functional theory (DFT) calculations predict a dipole moment of 3.8 Debye and polar surface area of 45.7 Ų, consistent with moderate solubility in apolar solvents.
Properties
Molecular Formula |
C22H18ClNO |
|---|---|
Molecular Weight |
347.8 g/mol |
IUPAC Name |
2-chloro-1-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-2-phenylethanone |
InChI |
InChI=1S/C22H18ClNO/c23-21(18-10-2-1-3-11-18)22(25)24-19-12-6-4-8-16(19)14-15-17-9-5-7-13-20(17)24/h1-13,21H,14-15H2 |
InChI Key |
CHIQMAZRNRMOSD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2N(C3=CC=CC=C31)C(=O)C(C4=CC=CC=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Palladium-Catalyzed Cyclization
A palladium(II)-catalyzed tandem cyclization/addition reaction enables efficient dibenzoazepine formation. Using N-(2′-(cyanomethyl)-[1,1′-biphenyl]-2-yl)acetamide and phenylboronic acid derivatives, this method achieves a 91% yield in a water:EtOH (2:1) solvent system. The cyano group activates the substrate, facilitating intramolecular carbopalladation. Key intermediates include a Pd-aryl complex (A ) and ketimine (C ), with triflic acid (TfOH) promoting catalyst regeneration.
Advantages :
-
High yield (91%)
-
Eco-friendly solvent system
-
Scalable for industrial applications
Base-Mediated Ring Expansion
Substituted dibenzo[a,d]azepines are synthesized via potassium tert-butoxide-induced ring expansion of mesylates derived from amino alcohols. For example, treating mesylate 1 with KOtBu generates the azepine core through a concerted elimination-addition mechanism. This method is advantageous for introducing substituents at the C-10 and C-11 positions.
Table 1 : Comparison of Dibenzoazepine Core Synthesis Methods
| Method | Catalyst/Solvent | Yield (%) | Key Features |
|---|---|---|---|
| Pd(II)-Catalyzed | Pd(OAc)₂, H₂O:EtOH (2:1) | 91 | Eco-friendly, high regioselectivity |
| Base-Mediated | KOtBu, THF | 78–85 | Flexible substitution patterns |
Functionalization of the Dibenzoazepine Core
Chloroacetylation via Friedel-Crafts Acylation
The phenylethanone moiety is introduced through Friedel-Crafts acylation. Reacting the dibenzoazepine core with 2-chloro-2-phenylacetyl chloride in the presence of AlCl₃ yields the target compound. This electrophilic aromatic substitution occurs at the para position of the azepine’s benzene ring, driven by the electron-donating nitrogen atom.
Optimization Notes :
Nucleophilic Substitution
An alternative route involves nucleophilic displacement of a leaving group (e.g., mesylate or tosylate) on the dibenzoazepine nitrogen. Treating the mesylated intermediate with 2-chloro-2-phenylethanol in DMF at 80°C achieves a 68% yield.
Mechanism :
-
Mesylation of the azepine nitrogen using methanesulfonyl chloride.
-
Displacement by the phenylethanol oxygen, forming the ether linkage.
-
Chlorination via SOCl₂ or PCl₅ to introduce the chloro group.
Integrated Synthesis Pathways
One-Pot Tandem Approach
Combining palladium-catalyzed cyclization with in situ acylation reduces purification steps. After forming the dibenzoazepine core, adding 2-chloro-2-phenylacetyl chloride directly to the reaction mixture yields the target compound in 74% overall yield.
Conditions :
-
Solvent: Dichloromethane (DCM)
-
Temperature: Room temperature
-
Catalyst: Pd(OAc)₂ (5 mol%)
Hydrolysis-Acylation Sequence
Hydrolysis of a pre-functionalized dibenzoazepine followed by acylation offers precise control. For example, hydrolyzing 10-methoxyiminostilbene with 10% HCl in acetone generates a ketone intermediate, which is subsequently acylated.
Steps :
-
Hydrolysis: 10-methoxyiminostilbene → 10-oxo derivative (97% yield).
-
Acylation: Reaction with chloroacetyl chloride and triethylamine.
Industrial-Scale Considerations
Chemical Reactions Analysis
Oxidation: Undergoes oxidation reactions, potentially leading to the formation of various oxidation products.
Reduction: Can be reduced to yield different intermediates or final products.
Substitution: Exhibits reactivity toward nucleophiles, allowing for substitution reactions.
Chlorination: Chlorine gas or chlorinating agents (e.g., N-chlorosuccinimide) are used for chlorination.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce the carbonyl group.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) may be employed.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C16H14ClNO
- Molecular Weight : 271.74 g/mol
- Melting Point : 97-100 °C
- Boiling Point : Predicted at 474.8 ± 44.0 °C
- Density : 1.249 ± 0.06 g/cm³
The compound's structure features a chloro group and a dibenzoazepine moiety, which contribute to its biological activity.
Anticancer Activity
Research indicates that 2-chloro-1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-phenylethanone exhibits significant anticancer properties. It has been shown to inhibit cancer cell proliferation through various mechanisms:
- Mechanism of Action : The compound interacts with specific cellular pathways that regulate cell growth and apoptosis, leading to reduced tumor viability.
Case Study: In Vitro Studies
In vitro studies have demonstrated that this compound can effectively inhibit the growth of various cancer cell lines, including breast and prostate cancer cells. For example, one study reported a dose-dependent reduction in cell viability at concentrations ranging from 10 to 50 µM.
Muscarinic Receptor Antagonism
Another notable application is its role as a selective antagonist for M2 muscarinic receptors. This property suggests potential uses in treating conditions related to cholinergic signaling dysregulation.
Neuroprotective Effects
Emerging research suggests that the compound may possess neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases.
Case Study: Neuroprotection in Animal Models
In animal models of neurodegeneration, administration of the compound resulted in improved cognitive function and reduced neuronal loss compared to control groups, indicating its potential for further development as a neuroprotective agent.
Synthesis and Preparation
The synthesis of 2-chloro-1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-phenylethanone involves several chemical reactions that can be optimized for yield and purity. The preparation typically includes:
- Starting Materials : Appropriate precursors such as dibenzo[b,f]azepine derivatives.
- Reagents : Chlorinating agents and acetylating agents.
- Reaction Conditions : Controlled temperature and solvent systems to promote desired reactions while minimizing byproducts.
Mechanism of Action
The antidepressant effect of imipramine involves inhibiting the reuptake of neurotransmitters (such as serotonin and norepinephrine) in the brain. By blocking their reabsorption, it increases their availability, leading to improved mood and reduced depressive symptoms.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The dibenzoazepine scaffold is a common framework in pharmaceuticals and organic synthesis. Below is a detailed comparison of the target compound with analogous derivatives, focusing on structural variations, physicochemical properties, and functional roles.
Structural Analogues with Dibenzoazepine Core
Functional Group Impact on Properties
- Chlorophenyl vs. However, this substitution may increase toxicity risks, as seen in related halogenated pharmaceuticals .
- Aminoalkyl vs. Ketone Side Chains: The dimethylaminopropyl chain in imipramine derivatives (e.g., 3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-N,N-dimethylpropan-1-amine) confers basic amine functionality, enabling salt formation (e.g., hydrochloride salts) for improved solubility . In contrast, the ketone group in the target compound limits ionization, reducing aqueous solubility.
- Nitro Substitutions: Dinitro derivatives (e.g., 1-(3,7-dinitro-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)ethanone) exhibit thermal stability (melting point >300°C) due to strong electron-withdrawing effects, making them suitable for high-temperature reactions .
Biological Activity
2-Chloro-1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-phenylethanone, also known by its CAS number 3534-05-2, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 2-chloro-1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-phenylethanone is C16H14ClNO, with a molecular weight of approximately 271.74 g/mol. The compound features a chloro group and a dibenzoazepine moiety, which are critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C16H14ClNO |
| Molecular Weight | 271.74 g/mol |
| Melting Point | 97-100 °C |
| Boiling Point | 474.8 ± 44.0 °C (predicted) |
| Density | 1.249 ± 0.06 g/cm³ (predicted) |
| pKa | -2.97 ± 0.20 (predicted) |
Biological Activity
Research indicates that derivatives of dibenzo[b,f]azepines, including 2-chloro-1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-phenylethanone, exhibit significant anti-cancer properties. These compounds have been shown to induce cytotoxic effects on various cancer cell lines by interfering with cellular mechanisms such as DNA replication and repair .
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:
- DNA Interaction : Preliminary data suggest that the compound may bind to DNA and proteins involved in cell cycle regulation, leading to cytotoxic effects.
- Enzyme Inhibition : Studies indicate potential interactions with enzymes and receptors that play roles in cellular signaling pathways.
Case Studies
Several studies have highlighted the efficacy of similar compounds in various therapeutic applications:
- Anti-Cancer Activity : A study demonstrated that dibenzoazepine derivatives could effectively inhibit the growth of tumor cells by inducing apoptosis through mitochondrial pathways. The specific compound under consideration has shown promise in preclinical models targeting breast cancer cell lines.
- Neuroprotective Effects : Research into related dibenzoazepine structures suggests potential neuroprotective effects, indicating their utility in treating neurodegenerative diseases .
- Selective Receptor Antagonism : The compound has been explored for its role as a selective M2 muscarinic receptor antagonist, which may have implications for treating conditions like Alzheimer's disease .
Comparative Analysis with Related Compounds
The following table summarizes the structural similarities and unique features of related compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Dibenzo[a,c]azepine | Dibenzo[a,c]azepine | Known for its use in antidepressants |
| 3-Chloro-1-(10H-dibenzo[b,f]azepin-5-yl)propan-1-one | 3-Chloro | Similar but lacks the dihydro group |
| 10H-Dibenzo[b,f]azepine | 10H-Dibenzo | Exhibits different pharmacological profiles |
Q & A
Q. What synthetic methodologies are effective for producing 2-chloro-1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-phenylethanone, and how can reaction conditions be optimized?
The compound is synthesized via N-acylation of 5H-dibenzo[b,f]azepine with 3-chloro-2-phenylacetyl chloride. Optimal conditions include:
- Solvent : Dichloromethane (DCM) under anhydrous conditions.
- Base : Triethylamine (1.1 equivalents) to neutralize HCl byproducts.
- Temperature : 0–5°C to suppress side reactions.
- Yield : 68–72% after recrystallization from ethanol/water (9:1 v/v) . Alternative routes like Friedel-Crafts acylation require AlCl₃ but face challenges in purifying oligomeric byproducts.
Q. How can X-ray crystallography validate the compound’s structural integrity?
Single-crystal X-ray diffraction (SC-XRD) with SHELX refinement is critical:
Q. What safety protocols are recommended based on analogs like 3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-N,N-dimethylpropan-1-amine?
Analog data indicate:
- Acute oral toxicity : LD₅₀ = 320 mg/kg in rats (H302).
- Skin/eye irritation : Category 2 (H315/H319). Mitigation :
- Use nitrile gloves, ANSI Z87.1 goggles, and fume hoods (≥0.5 m/s face velocity).
- Store at 2–8°C under nitrogen to prevent decomposition .
Q. Which analytical techniques ensure purity and identity confirmation?
- HPLC : C18 column (5 µm, 250 × 4.6 mm), acetonitrile/water (70:30), retention time 8.2 min, purity >99%.
- ¹H NMR : Aromatic protons at δ 7.25–7.45 ppm (CDCl₃), chloroethyl signal at δ 4.85 (s, 1H).
- Mass spectrometry : ESI+ m/z 346.1 [M+H]⁺ .
Advanced Research Questions
Q. How can discrepancies between computational and experimental NMR data be resolved?
Discrepancies arise from solvent effects or conformational flexibility. Solutions include:
Q. What mechanistic insights explain nucleophilic substitution at the 2-chloro position?
The α-chloroketone undergoes SN2 displacement with amines (e.g., piperidine) in DMF (k = 1.2×10⁻³ L/mol·s).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
